molecular formula C16H20N2O3 B1303596 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-27-7

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1303596
CAS RN: 73627-27-7
M. Wt: 288.34 g/mol
InChI Key: LCMFCXIQZPMJCR-UHFFFAOYSA-N
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Description

The compound 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a derivative of the tetrahydropyrrolo[1,2-a]pyrazine class, which is known for its diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the general class of tetrahydropyrrolo[1,2-a]pyrazines is well-represented, with studies indicating their relevance in medicinal chemistry due to their pharmacological properties, such as antiarrhythmic activity and antihypertensive effects .

Synthesis Analysis

The synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives can be achieved through various methods. One approach involves the reaction of diamines with dialkyl acetylenedicarboxylates and alkyl or aryl glyoxales, leading to alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates . Another method includes the reaction of pentafluoropyridine with sodium phenylsulfinate followed by an appropriate diamine to produce polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds . These methods highlight the versatility and polyfunctionality of the tetrahydropyrrolo[1,2-a]pyrazine scaffold, which can be further functionalized to yield a variety of substituted derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydropyrrolo[1,2-a]pyrazine derivatives is characterized by a fused ring system that can be modified to alter the compound's biological activity. For instance, the presence of a 6-substituent containing an aryl group is necessary for antitumor activity, as demonstrated by the structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines . Additionally, the structural determination of related compounds, such as the trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives, has been established by X-ray crystallography .

Chemical Reactions Analysis

Tetrahydropyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions that demonstrate their reactivity and potential for further chemical modifications. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate involves a double Michael reaction followed by cyclization . In another study, the behavior of cyclic hydrazones in polyphosphoric acid during the Fischer indole synthesis was investigated, leading to the formation of different indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrrolo[1,2-a]pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the ability of certain tetrahydropyrrolo[1,2-a]pyrazine derivatives to relax K+-depolarized aortic smooth muscle is a physical property that correlates with their potential as antihypertensive agents . The ease of handling and purification, along with good yields, are also important chemical properties that facilitate the synthesis and application of these compounds .

Scientific Research Applications

Asymmetric Synthesis and Enantioselective Hydrogenation

The compound has been a focal point in studies aimed at asymmetric synthesis and enantioselective hydrogenation, providing a pathway to chiral molecules. Researchers have developed methods for the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines, utilizing chiral auxiliaries and organometallic reagents to achieve high diastereoselectivity. This approach is crucial for the production of chiral amines, which have significant medicinal efficacy due to their biological activities (Gualandi et al., 2011; Hu et al., 2018).

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound has been explored to synthesize novel analogues and derivatives, expanding the library of heterocyclic compounds with potential for pharmaceutical applications. Studies on the reactivity of pyrrolo[1,2-a]pyrazine derivatives towards various electrophilic and nucleophilic reagents have led to the development of new molecules, showcasing the versatility of this scaffold in organic synthesis (Voievudskyi et al., 2016).

Biological Activities and Medicinal Applications

While excluding drug use, dosage, and side effects, it is noteworthy to mention that derivatives of tetrahydropyrrolo[1,2-a]pyrazine have been investigated for their biological and pharmacological activities. Research into the antiarrhythmic activity of structurally related derivatives has highlighted the potential of this compound class in developing new therapeutic agents (Likhosherstov et al., 2003). Furthermore, the synthesis and characterisation of novel pyrrolo[1,2-a]pyrazine derivatives have led to discoveries in anticoagulant and antiplatelet activities, indicating a promising avenue for the development of new drugs (Ramesh et al., 2020).

Novel Synthetic Methodologies

Advancements in synthetic methodologies for tetrahydropyrrolo[1,2-a]pyrazines have also been significant. Innovative approaches have been developed for their synthesis, such as the direct asymmetric intramolecular aza-Friedel-Crafts reaction, providing efficient routes to these compounds with high enantioselectivity and yields. This progress underscores the compound's importance as a versatile intermediate in organic synthesis (He et al., 2011).

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFCXIQZPMJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377898
Record name F1386-0126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

73627-27-7
Record name F1386-0126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4,5-trimethoxybenzaldehyde (19.6 g) and 2-(1H-pyrrol-1-yl)ethanamine (11 g, described in Example 7) in acetic acid (250 ml) is stirred at room temperature for 48 hr and evaporated under reduced pressure. The residue is partitioned between chloroform and 10% sodium carbonate and the organic phase is separated, washed with water, dried over magnesium sulfate, filtered and evaporated to give 18 g of the title compound, nmr(CDCl3) δ (2.40(s), 3.35(m), 3.84(s), 3.92(m), 5.03(s), 5.65(m), 6.12(t), 6.61(m) and 6.70(s).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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